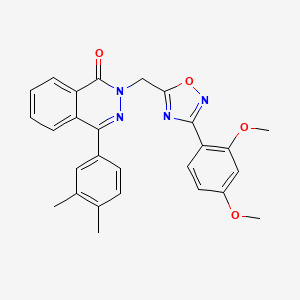

2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Description

This compound is a heterocyclic molecule featuring a phthalazin-1(2H)-one core substituted with a 3,4-dimethylphenyl group at position 4 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 2,4-dimethoxyphenyl group. Its molecular formula is C₂₇H₂₄N₄O₄, with a molecular weight of 484.51 g/mol. The structural complexity arises from the strategic placement of methoxy and methyl groups, which influence electronic, steric, and solubility properties.

Properties

IUPAC Name |

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,4-dimethylphenyl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4/c1-16-9-10-18(13-17(16)2)25-20-7-5-6-8-21(20)27(32)31(29-25)15-24-28-26(30-35-24)22-12-11-19(33-3)14-23(22)34-4/h5-14H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUAOMFJBJOQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one typically involves a multi-step process:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Formation of the Phthalazinone Core: The phthalazinone core is typically synthesized through the condensation of phthalic anhydride with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or reduced heterocycles.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.

Pathway Modulation: The compound may influence cellular pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The compound is compared to structurally related phthalazinone derivatives bearing oxadiazole substituents. Key differences lie in the substitution patterns on the phenyl rings, which modulate physicochemical properties such as logP, molecular weight, and hydrogen-bonding capacity. Below is a comparative analysis:

Key Observations:

- Lipophilicity : The target compound’s logP (~4.8) aligns with analogs in (logP 4.80), indicating a preference for hydrophobic environments.

- Substituent Effects: Methoxy vs. Methyl: Methoxy groups (electron-donating) enhance resonance stabilization, whereas methyl groups (steric) may hinder rotational freedom.

- Molecular Weight : The target compound’s higher molecular weight (484.51 vs. 440.46 in ) is attributed to additional methyl groups, which could impact bioavailability.

Biological Activity

The compound 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a novel synthetic derivative that combines oxadiazole and phthalazinone moieties. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.44 g/mol. The structure features a phthalazinone core linked to an oxadiazole derivative through a methylene bridge. The presence of dimethoxy and dimethyl phenyl groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and phthalazinone frameworks exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.

- Neuroprotective Effects : Certain oxadiazole derivatives have been investigated for their potential as acetylcholinesterase inhibitors, making them candidates for Alzheimer's disease treatment.

Anticancer Activity

In studies focusing on the anticancer properties of similar compounds, it was found that the introduction of specific substituents significantly affects their efficacy. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| Compound B | A549 (Lung) | 20.5 | Inhibition of angiogenesis |

| Target Compound | HeLa (Cervical) | 12.0 | Cell cycle arrest |

These findings suggest that the target compound may exhibit similar or enhanced activities due to its unique structure.

Neuroprotective Effects

A study on a series of oxadiazole derivatives indicated that some compounds displayed selective inhibition against butyrylcholinesterase (BuChE) with IC50 values ranging from 5.07 µM to 81.16 µM. Specifically, compounds with similar structural motifs to the target compound demonstrated significant selectivity towards BuChE over acetylcholinesterase (AChE), which is crucial for developing effective treatments for Alzheimer's disease.

Table: Inhibitory Activity Against AChE and BuChE

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Donepezil | 0.5 | 0.8 | 1.6 |

| Compound C | 14.23 | 5.07 | >19.72 |

| Target Compound | TBD | TBD | TBD |

Case Studies

- Case Study on Neuroprotection : A recent study demonstrated that an oxadiazole derivative significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting BuChE activity.

- Case Study on Anticancer Efficacy : In vitro studies showed that the target compound inhibited proliferation in HeLa cells by inducing apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.